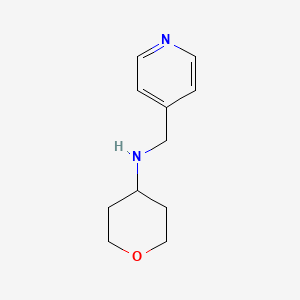

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Description

BenchChem offers high-quality Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-13-11-3-7-14-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLKMRFDJHVDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656228 | |

| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-39-4 | |

| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine

[1]

Abstract

This technical guide provides a comprehensive analysis of N-(pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine , a high-value secondary amine scaffold used extensively in medicinal chemistry.[1] Often utilized as a linker in kinase inhibitors and GPCR ligands, this molecule combines the hydrogen-bond acceptor properties of a pyridine ring with the metabolic stability and solubility-enhancing features of a tetrahydropyran moiety.[1] This document details its physicochemical properties, optimized synthetic protocols via reductive amination, and structural activity relationships (SAR).

Molecular Architecture & Physicochemical Profile

The molecule consists of two distinct heterocyclic systems connected by a secondary amine linker. Understanding the electronic distribution between these two rings is critical for predicting reactivity and biological interaction.

Key Physicochemical Data[1][2][3][4]

| Property | Value / Description | Note |

| IUPAC Name | N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine | |

| CAS No. | 1402232-49-8 (Dihydrochloride salt) | Free base is often generated in situ.[1] |

| Formula | C₁₁H₁₆N₂O | |

| Mol.[2] Weight | 192.26 g/mol | Fragment-like (Rule of 3 compliant).[1] |

| pKa (Pyridine) | ~5.2 | Weak base; protonates at low pH. |

| pKa (Amine) | ~8.8 – 9.2 | Secondary amine; lowered from ~10.6 (cyclohexyl) by pyran oxygen inductive effect. |

| cLogP | ~0.5 – 0.8 | Highly favorable for oral bioavailability. |

| H-Bond Donors | 1 (Secondary Amine) | |

| H-Bond Acceptors | 3 (Pyridine N, Pyran O, Amine N) |

The "Basicity Gap" Insight

A critical feature for purification and binding is the

-

The secondary amine is the primary basic center (

). -

The pyridine nitrogen is significantly less basic (

). -

Implication: In physiological conditions (pH 7.4), the secondary amine is predominantly protonated (cationic), while the pyridine remains neutral. This allows the molecule to act as a bidentate ligand where the cation engages in electrostatic interactions (e.g., with Asp residues in kinase pockets) while the pyridine acts as a pure H-bond acceptor.[1]

Synthetic Pathways & Optimization

The most robust route to this scaffold is Reductive Amination . While direct alkylation is possible, it frequently leads to over-alkylation (tertiary amine formation).[3] Reductive amination ensures mono-alkylation selectivity.[1]

Optimized Protocol: Reductive Amination (STAB Method)

Reagents:

-

Substrate A: 4-Pyridinecarboxaldehyde (1.0 eq)[1]

-

Substrate B: 4-Aminotetrahydropyran (1.0 - 1.1 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation catalysis.

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under

, dissolve 4-pyridinecarboxaldehyde in DCM (0.1 M concentration). Add 4-aminotetrahydropyran followed by Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.-

Expert Note: Pre-mixing allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB portion-wise over 10 minutes. Warm to RT and stir for 4–16 hours.

-

Why STAB? Unlike Sodium Borohydride (

), STAB is mild and less likely to reduce the aldehyde directly to the alcohol before it reacts with the amine [1].

-

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (3x).

-

Purification Logic: If the product is trapped in the aqueous phase due to protonation, adjust pH to >12 using NaOH to ensure the secondary amine is neutral (free base) before extraction.

-

-

Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Synthetic Workflow Diagram

Caption: Figure 1. Step-wise reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.

Structural Activity Relationship (SAR) Utility

In drug discovery, this scaffold serves as more than a passive linker. It is a "privileged structure" often found in inhibitors of kinases (e.g., ROCK, P2X7) and GPCRs.

Pharmacophore Mapping[1]

-

Tetrahydropyran Ring:

-

Metabolic Shield: Unlike a cyclohexyl ring, the ether oxygen reduces lipophilicity (lowering LogP) and blocks metabolic oxidation at the 4-position [2].[1]

-

Conformation: Adopts a chair conformation, projecting the amine equatorially.

-

-

Secondary Amine:

-

Solubility Handle: High basicity ensures solubility in acidic media (stomach).

-

H-Bond Donor: Critical for interacting with backbone carbonyls in protein binding pockets.[1]

-

-

Pyridine Ring:

Interaction Logic Diagram

Caption: Figure 2.[1][4] Pharmacophore decomposition highlighting the specific biological roles of the pyridine, amine linker, and pyran moieties.[1]

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration |

| Pyridine | 8.50 – 8.60 | Doublet (d) | 2H |

| Pyridine | 7.20 – 7.30 | Doublet (d) | 2H |

| Benzylic | 3.80 – 3.90 | Singlet (s) | 2H |

| Pyran | 3.90 – 4.00 | Multiplet (dt) | 2H |

| Pyran | 3.30 – 3.40 | Multiplet (td) | 2H |

| Pyran | 2.60 – 2.80 | Multiplet (m) | 1H |

Note: The amine proton (-NH-) is typically broad and may exchange with solvent, appearing between 1.5–2.5 ppm depending on concentration and water content.[1]

Handling and Stability

-

Storage: The free base is prone to absorbing

from the air (forming carbamates). Store under inert gas ( -

Safety: As with most secondary amines and pyridines, handle with gloves in a fume hood. Avoid inhalation of dusts if working with the salt form.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses pyran vs. cyclohexane properties). Available at: [Link]

-

Common Organic Chemistry. (n.d.). "Reductive Amination Conditions and Protocols." Available at: [Link]

Technical Guide: Mechanism of Action for N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine (also referred to as Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine).

This molecule functions primarily as a privileged scaffold and key intermediate in the synthesis of bioactive compounds, particularly Kinase Inhibitors (e.g., ROCK, SYK, Aurora) and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors . It is rarely a standalone drug but rather a critical pharmacophore that dictates binding affinity and physicochemical properties.

Core Identity & Chemical Structure

-

IUPAC Name: N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine

-

Molecular Formula: C₁₁H₁₆N₂O

-

Molecular Weight: 192.26 g/mol

-

Key Functional Motifs:

-

Pyridine-4-yl Ring: A hydrogen bond acceptor (HBA) and weak base (pKa ~5.2), often serving as a "warhead" to bind catalytic metals (e.g., Zn²⁺ in MMPs or NAMPT) or hinge regions in kinases.

-

Tetrahydro-2H-pyran-4-yl Ring: A lipophilic spacer with a polar oxygen atom. It improves water solubility compared to a cyclohexyl group while maintaining steric bulk to fill hydrophobic pockets.

-

Secondary Amine Linker: Provides rotational flexibility and a basic center (pKa ~9-10) for ionic interactions with acidic residues (e.g., Asp/Glu) in the target protein.

-

Mechanism of Action: Pharmacophore Dynamics

This molecule acts as a bidentate ligand or linker-anchor in drug design. Its mechanism is defined by its interaction with specific protein domains.

A. Kinase Inhibition (Hinge Binding & Solvent Exposure)

In kinase inhibitors (e.g., targeting ROCK or SYK ), this moiety often functions as the Solvent-Exposed Tail .

-

Hinge Interaction: The pyridine nitrogen can accept a hydrogen bond from the backbone amide of the kinase hinge region.

-

Hydrophobic Pocket Filling: The tetrahydropyran ring sits in the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose-binding pocket), displacing water molecules to gain entropy.

-

Solubility Modulation: The ether oxygen in the pyran ring forms H-bonds with solvent water, significantly improving the drug's oral bioavailability compared to purely carbocyclic analogs.

B. NAMPT Inhibition (Tunnel Binding)

In inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) (a target for cancer and inflammation), this scaffold mimics the nicotinamide substrate.

-

Warhead Role: The pyridine nitrogen coordinates with the catalytic phosphoribosyl transfer site or interacts with specific residues to block NMN production.

-

Tunnel Occupation: The amine linker and pyran ring extend through the enzyme's narrow tunnel, positioning the "tail" group (often a bulky aryl group attached to the amine) into a secondary binding pocket.

Experimental Protocols: Synthesis & Validation

To utilize this scaffold in drug discovery, researchers must first synthesize and validate its purity.

Protocol 1: Reductive Amination Synthesis

Objective: Synthesize N-(pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine from 4-pyridinecarboxaldehyde and 4-aminotetrahydropyran.

Reagents:

-

4-Pyridinecarboxaldehyde (1.0 eq)

-

4-Aminotetrahydropyran (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-pyridinecarboxaldehyde and 4-aminotetrahydropyran in dry DCM under N₂ atmosphere. Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours). Monitor by LC-MS for the disappearance of starting materials.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0-10%) to yield the secondary amine as a pale yellow oil or solid.

Validation Criteria:

-

¹H NMR (400 MHz, CDCl₃): Confirm diagnostic peaks: Pyridine protons (δ ~8.5, 7.2 ppm), Benzylic CH₂ (δ ~3.8 ppm), Pyran protons (δ ~3.9, 3.4, 1.8, 1.4 ppm).

-

LC-MS: Confirm [M+H]⁺ = 193.1.

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the hypothetical binding mode of a drug containing this scaffold within a Kinase Active Site.

Caption: Interaction map showing the Pyridine ring as a hinge binder, the Amine linker engaging acidic residues, and the Tetrahydropyran ring interacting with the solvent front to improve solubility.

Comparative Analysis of Pharmacophore Properties

This table compares the Tetrahydropyran (THP) moiety against common alternatives used in similar drug positions.

| Feature | Tetrahydropyran-4-yl (This Scaffold) | Cyclohexyl (Carbocyclic Analog) | Piperidin-4-yl (Basic Analog) |

| LogP (Lipophilicity) | Lower (More Polar) | High (Lipophilic) | Variable (pH dependent) |

| Solubility | High (Ether O H-bonds) | Low | High (if ionized) |

| Metabolic Stability | Moderate (Oxidative metabolism possible) | High | Low (N-oxidation/dealkylation) |

| hERG Liability | Low (Neutral ring) | Low | High (Basic amine often binds hERG) |

| Binding Role | Space-filling + H-bond Acceptor | Space-filling only | Ionic Interaction |

References

-

Guidechem . (n.d.). Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine Chemical Properties. Retrieved from

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

-

PubChem . (n.d.). Compound Summary: Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine. Retrieved from

"Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine" safety and handling guidelines

CAS: 571267-39-5 | Molecular Formula: C₁₁H₁₆N₂O | MW: 192.26 g/mol

Executive Summary

This technical guide outlines the physicochemical profile, safety protocols, and synthesis workflows for Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine . As a secondary amine linking a pyridine scaffold with a tetrahydropyran ring, this molecule serves as a critical pharmacophore intermediate in the development of kinase inhibitors and GPCR ligands.

This document is designed for medicinal chemists and process safety engineers. It moves beyond generic safety data sheets (SDS) to provide context-aware handling strategies based on the molecule's specific functional group reactivity (pyridine basicity vs. secondary amine nucleophilicity).

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the ionization states of this molecule is the prerequisite for safe handling and successful purification.

Structural Analysis

The molecule consists of two distinct basic centers:

-

Pyridine Nitrogen: A weak base (approximate pKa ~5.2).

-

Secondary Amine (Linker): A stronger base (approximate pKa ~9.5–10.5).

Implication for Handling: The significant pKa difference allows for "pH-switching" purification strategies, but also dictates that the free base is highly prone to oxidative degradation compared to its salt forms (e.g., dihydrochloride).

Key Properties Table

| Property | Value / Description | Operational Note |

| Appearance | Pale yellow oil or low-melting solid (Free Base) | Hygroscopic. Darkens upon air exposure (oxidation). |

| Solubility | DCM, MeOH, DMSO, EtOAc | Poor solubility in non-polar alkanes (Hexane/Heptane). |

| pKa (Calc) | N(Py) ~5.2; NH(amine) ~10.1 | Critical: Extraction pH must be >12 to isolate free base. |

| Storage | -20°C, under Argon/Nitrogen | Store as HCl salt for long-term stability. |

| LogP | ~0.8 (Estimated) | Lipophilic enough for organic extraction but polar enough to streak on silica. |

Part 2: Risk Assessment & Toxicology (Inferred)

Note: While specific toxicological data for CAS 571267-39-5 is limited, the following hazard profile is derived from structure-activity relationship (SAR) analysis of analogous pyridine-amines.

Hazard Classification (GHS)[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1] Pyridine derivatives often exhibit metabolic toxicity.

-

Skin/Eye Irritation: Category 2/2A. The secondary amine functionality is a potent nucleophile and irritant.

-

Sensitization: Potential skin sensitizer upon prolonged contact.

Specific Reactivity Hazards

-

N-Oxidation: The pyridine ring is susceptible to N-oxide formation if left in solution with peracids or exposed to air/light for extended periods.

-

Carbamate Formation: The secondary amine rapidly reacts with atmospheric CO₂ to form carbamates; keep containers tightly sealed.

Safety Decision Logic (Visualization)

Figure 1: Decision logic for immediate response to exposure or spills, prioritizing neutralization of the amine functionality.

Part 3: Synthesis & Handling Protocol

The most reliable synthesis route is the Reductive Amination of 4-pyridinecarboxaldehyde and 4-aminotetrahydropyran. This method is preferred over alkylation due to fewer side products (over-alkylation).

Reagents & Role

-

Substrate A: 4-Pyridinecarboxaldehyde (Electrophile).

-

Substrate B: 4-Aminotetrahydropyran (Nucleophile).

-

Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄.

-

Expert Insight: Use STAB (NaBH(OAc)₃) in DCE or DCM. It is milder than NaBH₄ and will not reduce the aldehyde before the imine forms, preventing the formation of the pyridyl-alcohol impurity.

-

Step-by-Step Workflow

-

Imine Formation (Equilibrium):

-

Dissolve 4-Pyridinecarboxaldehyde (1.0 eq) and 4-Aminotetrahydropyran (1.05 eq) in anhydrous DCM or DCE.

-

Add Acetic Acid (1.0 eq) to catalyze imine formation.

-

Observation: Stir for 30–60 mins. Solution may warm slightly.

-

-

Reduction (Irreversible):

-

Cool to 0°C.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Allow to warm to Room Temperature (RT) and stir overnight.

-

-

Quench & Workup (The "Self-Validating" Step):

-

Quench: Add saturated NaHCO₃ (gas evolution possible).

-

Validation Check: Check pH of aqueous layer. It must be basic (pH > 8) to extract the product.

-

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with Brine. Dry over Na₂SO₄.

-

-

Purification:

-

Concentrate to yield crude oil.

-

Chromatography: If purity <95%, use silica gel.

-

Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia is mandatory to prevent the pyridine/amine from streaking on the acidic silica.

-

Synthesis Workflow Diagram

Figure 2: Reductive amination workflow. Note the critical pH adjustment step during quenching to ensure the amine is in the organic-soluble free base form.

Part 4: Storage & Stability Guidelines

The "Hygroscopic Trap"

As a free base, the secondary amine is hygroscopic. Water absorption leads to:

-

Hydrolysis errors in subsequent coupling reactions.

-

Inaccurate weighing (mass includes water weight).

Protocol:

-

Short Term: Store under Nitrogen/Argon in a desiccator.

-

Long Term: Convert to the dihydrochloride salt (treatment with 4M HCl in Dioxane). The salt is a stable, non-hygroscopic solid.

Analytical Validation

Before use in critical steps (e.g., amide coupling), validate purity:

-

1H NMR (DMSO-d6): Look for the methylene singlet (~3.8 ppm) connecting the pyridine and amine. Ensure no aldehyde peak (~10 ppm) remains.

-

LCMS: Confirm Mass (M+H = 193.1).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117667268 (Analogous Structure). Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Basis). Retrieved from [Link]

-

Organic Chemistry Portal. Reductive Amination Methodologies. Retrieved from [Link]

Sources

Physicochemical Profiling of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine: Solubility Dynamics in Drug Design

Executive Summary & Molecular Architecture

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine is a critical "linker" fragment frequently utilized in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands. Its structural dualism—combining a polar, hydrogen-bond-accepting tetrahydropyran (THP) tail with a basic pyridine head—offers a unique solubility profile that differentiates it from purely lipophilic linkers.

This guide provides a comprehensive technical analysis of its solubility behavior, driven by its ionization states, and outlines the standard operating procedures (SOPs) for experimentally validating these properties.

Structural Breakdown & Ionization Centers

The molecule functions as a dibasic system with two distinct protonation sites. Understanding these sites is prerequisite to predicting solubility across the physiological pH range.

| Structural Moiety | Functionality | Approx.[1][2][3][4][5][6] pKa | Solubility Impact |

| Secondary Amine | Primary Basic Center | ~9.2 – 9.8 | High solubility in acidic/neutral media (Protonated). |

| Pyridine Ring | Secondary Basic Center | ~5.2 – 5.4 | Solubilizing only in strong acid (pH < 5). |

| Tetrahydropyran | Polar Lipophile | N/A | Lowers LogP vs. cyclohexane; acts as H-bond acceptor. |

Theoretical Solubility Profile

In the absence of proprietary experimental data, the following consensus profile is derived from structure-activity relationship (SAR) algorithms and comparable heterocyclic building blocks (e.g., N-benzyl-tetrahydropyran-4-amines).

Predicted Physicochemical Parameters

-

Consensus LogP (cLogP): 0.8 ± 0.3 (Moderate lipophilicity)

-

Polar Surface Area (PSA): ~45 Ų (Good membrane permeability potential)

-

Intrinsic Solubility (

): ~0.5 – 2.0 mg/mL (Neutral form, estimated) -

Salt Form Solubility (2HCl): >50 mg/mL (Highly soluble)

The "Solubility Cliff" (pH Dependency)

The solubility of this amine is strictly pH-dependent. Researchers must anticipate a "solubility cliff" as the pH moves from acidic to basic.

-

pH 1.2 (Gastric): Species is Dicationic (+2) . Solubility is maximal.

-

pH 7.4 (Blood): Species is Monocationic (+1) (Amine protonated, Pyridine neutral). Good solubility maintained.

-

pH > 10.0: Species is Neutral . Solubility drops to intrinsic (

) levels, creating precipitation risk during workups.

Visualization: Ionization & Solubility Logic

The following diagram illustrates the ionization cascade and its direct correlation to aqueous solubility.

Caption: Figure 1. pH-dependent ionization states of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine. Solubility decreases as the molecule transitions from dication to neutral free base.

Experimental Protocols

To validate the theoretical data, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation of solubility from DMSO stocks (mimics biological assay conditions).

Materials:

-

10 mM DMSO stock of the test compound.

-

PBS buffer (pH 7.4).

-

Nephelometer or UV-Vis plate reader.

Workflow:

-

Dispense: Add 10 mM DMSO stock into PBS buffer in a 96-well plate to achieve final concentrations of 10, 50, 100, and 200 µM (keep DMSO < 2%).

-

Incubate: Shake at room temperature for 2 hours.

-

Read: Measure light scattering (nephelometry) or absorbance shift.

-

Analysis: The concentration at which precipitation (scattering) spikes is the Kinetic Solubility Limit .

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination of equilibrium solubility for formulation.

Workflow Visualization:

Caption: Figure 2. Thermodynamic solubility workflow. Step 5 is critical as the compound itself can shift the buffer pH.

Critical Control Point:

-

pH Shift: Since the molecule is a base, dissolving high concentrations in a weak buffer will raise the pH. Always measure the pH of the supernatant at the end of the experiment. If the pH shifted from 7.4 to 8.5, your solubility data corresponds to pH 8.5, not 7.4.

Formulation & Solvent Selection

For in vivo studies or chemical synthesis, selecting the right vehicle is paramount.

Recommended Solvents

| Solvent | Solubility Rating | Application | Notes |

| DMSO | Excellent (>100 mM) | Stock solutions | Hygroscopic; keep sealed. |

| Methanol/Ethanol | Good | Synthesis/Purification | Suitable for free base. |

| Water (Acidified) | Excellent | Aqueous Dosing | Use 0.1N HCl or Saline. |

| Water (Neutral) | Moderate | Dosing | Risk of precipitation if >1 mg/mL. |

| Hexane/Heptane | Poor | Washing | Use to remove non-polar impurities. |

Salt Selection Strategy

If the free base proves difficult to handle (e.g., oil or sticky solid), converting it to a salt is standard.

-

Dihydrochloride (2HCl): Most common. Hygroscopic but highly water-soluble.

-

Fumarate/Tartrate: Alternative if a non-hygroscopic solid is required for weighing.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[5]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

PubChem Compound Summary. (2023). "4-[(Pyridin-4-yl)methyl]aniline derivatives and related fragments." National Center for Biotechnology Information.

-

Meanwell, N. A. (2011). "Improving Aqueous Solubility in Small Molecule Drug Discovery." Journal of Medicinal Chemistry.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. dl.iranchembook.ir [dl.iranchembook.ir]

- 3. Terephthalic acid | 100-21-0 [chemicalbook.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Terephthalic Acid [drugfuture.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine" for kinase inhibitor screening

Application Note: High-Throughput Kinase Inhibitor Screening & Fragment-Based Design

Abstract & Introduction

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine (hereafter referred to as Py-THP-Amine ) represents a "privileged scaffold" in modern kinase inhibitor discovery.[1] It is rarely a standalone drug but serves as a high-value fragment and synthetic building block used to construct ATP-competitive inhibitors (Type I).[1]

In medicinal chemistry, this molecule solves two critical problems simultaneously:

-

Hinge Binding (Pyridine): The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., the "gatekeeper" + 1 residue).

-

Solubility & ADME (Tetrahydropyran): The tetrahydropyran (THP) ring is a bioisostere for phenyl or cyclohexyl groups. It maintains lipophilic bulk to fill the ribose/solvent pocket but significantly improves aqueous solubility and lowers logP compared to carbocyclic analogs.[1]

This guide details the protocols for screening this fragment directly (biophysics) and utilizing it to synthesize and screen high-affinity inhibitor libraries (enzymatic assays).

Chemical Properties & Handling

| Property | Specification | Application Note |

| IUPAC Name | N-(pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine | Core scaffold name |

| Molecular Weight | ~192.26 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant) |

| Solubility | High in DMSO (>100 mM); Moderate in Water | THP oxygen enhances water solubility via H-bonding |

| pKa (Calc) | ~8.5 (Secondary Amine), ~5.2 (Pyridine) | The secondary amine is protonated at physiological pH |

| Storage | -20°C, Desiccated | Hygroscopic; store under nitrogen if possible |

Pharmacophore & Structural Logic

The utility of Py-THP-Amine lies in its ability to orient the pyridine ring toward the kinase hinge while projecting the THP group into the solvent front.[1]

Figure 1: Pharmacophore mapping of Py-THP-Amine.[1] The pyridine anchors the molecule, while the THP modulates physicochemical properties.

Protocol A: Fragment-Based Screening (Biophysics)[1]

Since Py-THP-Amine is a fragment (MW < 300), its affinity (

Objective

To determine if Py-THP-Amine binds to the ATP-binding pocket of a target kinase (e.g., CDK2, JNK, or p38) by measuring the increase in protein melting temperature (

Materials

-

Protein: Recombinant Kinase Domain (purity >90%), 5 µM stock.

-

Dye: SYPRO Orange (5000x stock).

-

Compound: Py-THP-Amine (100 mM in DMSO).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

-

Instrument: qPCR machine (e.g., QuantStudio or LightCycler).

Step-by-Step Protocol

-

Preparation: Dilute SYPRO Orange to 50x in assay buffer.

-

Plate Setup (384-well PCR plate):

-

Sample: 1 µL Compound (Final conc: 1 mM - 5 mM) + 9 µL Protein/Dye Mix.

-

Control (Reference): 1 µL DMSO + 9 µL Protein/Dye Mix.

-

Positive Control: 1 µL Staurosporine (10 µM final).

-

-

Final Concentrations:

-

Run: Ramp temperature from 25°C to 95°C at 0.05°C/second. Monitor fluorescence (Ex/Em: 470/570 nm).

-

Analysis: Calculate

.-

Valid Hit:

indicates significant binding.[1]

-

Protocol B: Synthetic Application (Library Generation)

Py-THP-Amine is most powerful when used as a nucleophile to derivatize a core scaffold.[1] A common strategy is Nucleophilic Aromatic Substitution (

Workflow Logic

Figure 2: Synthetic route to generate high-affinity inhibitors using Py-THP-Amine.[1]

Synthetic Procedure

-

Dissolve 1.0 eq of 2,4-dichloropyrimidine (or equivalent core) in Ethanol or n-Butanol.[1]

-

Add 1.1 eq of Py-THP-Amine .[1]

-

Add 2.0 eq of Triethylamine (TEA) or DIPEA.

-

Reflux at 80°C for 4–12 hours.

-

Monitor by LC-MS.[1] The product will show mass M+1 (Core + Py-THP-Amine - HCl).[1]

-

Purification: Evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol C: Enzymatic Screening (TR-FRET)

Once the library is synthesized (Protocol B), the affinity will be in the nanomolar range. Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) for IC50 determination.[1]

Assay Principle

A Terbium-labeled antibody binds to the phosphorylated product.[1] If the inhibitor works, no phosphorylation occurs, and the TR-FRET signal decreases.

Materials

-

Kinase: Target Kinase (e.g., JNK1, CDK4).

-

Substrate: GFP-labeled STAT1 or specific peptide substrate.[1]

-

Tracer: Tb-labeled anti-phospho antibody.[1]

-

ATP: At

concentration (typically 10–100 µM).

Step-by-Step Protocol

-

Compound Transfer: Acoustic dispense 20 nL of inhibitor (10-point dose response, top conc 10 µM) into a 384-well low-volume white plate.

-

Enzyme Addition: Add 5 µL of Kinase + Substrate in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Incubate 15 min.

-

Reaction Start: Add 5 µL of ATP solution.

-

Incubation: 60 minutes at Room Temperature (RT).

-

Detection: Add 10 µL of Tb-Antibody + EDTA (to stop reaction).[1]

-

Read: EnVision or PHERAstar plate reader (Ex: 337 nm, Em: 490/520 nm).

-

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubility in Assay | Pyridine aggregation or high lipophilicity of the core.[1] | Ensure DMSO < 2%.[1] The THP group usually prevents this, but check the other side of the inhibitor. |

| No Binding in DSF | Fragment affinity is too weak ( | Increase compound concentration to 10 mM or switch to Ligand-Observed NMR (STD-NMR) . |

| High Background in TR-FRET | Compound fluorescence (Pyridine can autofluoresce).[1] | Check compound fluorescence at 490/520 nm without reagents. Use a Red-shifted assay (e.g., HTRF) if interference exists. |

References

-

Fragment-Based Discovery of Kinase Inhibitors

-

Pyridine/THP Scaffolds in JNK Inhibitors

-

Tetrahydropyran as a Solubilizing Group

-

BindingDB Entry for THP-Pyridine Analogs

Sources

- 1. americanelements.com [americanelements.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BindingDB [bindingdb.org]

Using "Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine" in cell culture

Application Note: Strategic Utilization of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine in Fragment-Based Drug Discovery

Executive Summary

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine represents a critical pharmacophore scaffold often employed in the synthesis of kinase inhibitors (e.g., CDK4/6), GPCR ligands (e.g., CB2 agonists), and phosphodiesterase (PDE) inhibitors.[1] Structurally, it combines a solubilizing tetrahydro-pyran-4-yl moiety with a hydrogen-bond-accepting pyridin-4-ylmethyl group via a secondary amine linker.[1] This specific architecture is frequently used as a bioisostere to replace lipophilic phenyl rings, thereby improving the physicochemical properties (LogP, solubility) of lead compounds.[1]

This guide details the protocols for handling this amine as a chemical probe or fragment in cell culture.[1] It addresses the unique challenges of secondary amines—specifically their tendency for lysosomal trapping (lysosomotropism)—and provides validated workflows for fragment-based screening and toxicity assessment.[1]

Physicochemical Profile & Handling

Before introduction to cell culture, the physicochemical behavior of the molecule must be understood to prevent precipitation or pH-dependent artifacts.[1]

| Property | Estimated Value | Biological Implication |

| Molecular Weight | ~192.26 g/mol | Small fragment; high diffusion rate.[1] |

| pKa (Pyridine N) | ~5.2 | Uncharged at physiological pH (7.4).[1] |

| pKa (Secondary Amine) | ~10.5 | Protonated (+1) at pH 7.[1]4. Critical for solubility and lysosomal trapping.[1] |

| LogP | ~0.5 - 1.0 | Moderately lipophilic; membrane permeable.[1] |

| Solubility | High in DMSO; Moderate in Water (as HCl salt) | Prepare stocks in DMSO to ensure sterility and concentration accuracy.[1] |

Protocol 1: Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1]

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (hygroscopic). Store at -20°C under argon/nitrogen.

-

Stability: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action & Application Context

In drug discovery, this amine is rarely the final drug but rather a functional fragment .[1] Its applications in cell culture are threefold:

-

Fragment-Based Screening (FBDD): Testing the fragment at high concentrations (100 µM - 1 mM) to detect weak binding to a target (e.g., a kinase ATP pocket).[1]

-

Negative Control: Using the amine to demonstrate that the "warhead" (the rest of the drug molecule) is required for potency.[1]

-

Linker Optimization Studies: Assessing if the "Pyridine-Pyran" motif induces off-target toxicity compared to a "Phenyl-Cyclohexyl" motif.

Case Study Context

This scaffold is structurally related to the linker regions of:

-

GW842166X: A selective CB2 agonist where a pyran-methyl-amine linker optimizes solubility [1].[1]

-

PF-04447943: A PDE9A inhibitor utilizing a tetrahydro-pyran group to improve brain penetration [2].[1]

Experimental Protocols

Protocol 2: Fragment Screening / Competition Assay

Objective: To determine if the fragment binds to the target protein, potentially competing with a known ligand.[1]

Reagents:

-

Target Cells (e.g., HEK293 expressing the target receptor/kinase).[1]

-

Known Radioligand or Fluorescent Tracer (for the target).[1]

-

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine (Test Fragment).

Step-by-Step Workflow:

-

Cell Seeding: Plate cells in 96-well plates (20,000 cells/well) in complete media. Allow adherence for 24 hours.

-

Serum Starvation: Switch to serum-free media for 4 hours prior to assay to remove endogenous growth factors that might interfere with kinase signaling.[1]

-

Compound Dilution:

-

Incubation: Add Fragment to cells for 30 minutes at 37°C before adding the tracer/stimulant.

-

Readout: Measure the displacement of the tracer or the inhibition of downstream signaling (e.g., phosphorylation of ERK1/2 via Western Blot or ELISA).[1]

Data Analysis:

Plot Log[Concentration] vs. Response. If the fragment binds, you will observe a dose-dependent inhibition, likely with an

Protocol 3: Assessment of Lysosomotropism (Crucial Control)

Expert Insight: Secondary amines with lipophilic tails (like this pyridine-pyran structure) are "lysosomotropic."[1] They diffuse into acidic lysosomes (pH ~4.5), become protonated (trapped), and cause osmotic swelling (vacuolization).[1] This is a common false positive in toxicity screens [3].[1]

Objective: Distinguish specific cytotoxicity from non-specific lysosomal swelling.

Reagents:

-

Acridine Orange (AO): A lysotropic fluorescent dye.[1]

-

Chloroquine: Positive control for vacuolization.[1]

-

Fluorescence Microscope (Green/Red channels).[1]

Step-by-Step Workflow:

-

Treatment: Treat cells with the Fragment (10 µM, 50 µM, 100 µM) for 4-24 hours.[1]

-

Staining: Add Acridine Orange (final 5 µg/mL) to the media for 15 minutes at 37°C.

-

Wash: Wash 3x with PBS. Replace with phenol-red-free media.[1]

-

Imaging:

Interpretation: If the fragment causes significant vacuolization at concentrations required for activity, it is likely a "promiscuous" binder or simply a lysosomal stressor, not a specific inhibitor.[1]

Visualization of Workflows

Figure 1: Fragment Screening & Lysosomotropism Logic

Caption: Decision tree for evaluating Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine activity versus off-target lysosomal toxicity.

References

-

Giblin, G. M., et al. (2007).[1][2] "Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain."[1][2] Journal of Medicinal Chemistry, 50(11), 2597-2600.[1][2] Link

-

Verhoest, P. R., et al. (2012).[1] "Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders."[1] Journal of Medicinal Chemistry, 55(21), 9045-9054.[1] Link

-

Nadanaciva, S., et al. (2011).[1] "Assessment of drug-induced lysosomal impairment in cell culture." Toxicology in Vitro, 25(3), 715-723.[1] Link

-

Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link

Sources

- 1. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This compound, possessing a basic pyridine moiety and a secondary amine, presents a common analytical challenge: chromatographic peak tailing due to secondary interactions with the stationary phase. The described method systematically overcomes this issue by employing a modern, end-capped C18 column and an optimized low-pH mobile phase. This approach ensures symmetrical peak shapes, excellent reproducibility, and accurate quantification, making it suitable for quality control and research applications in pharmaceutical development. The protocol is designed as a self-validating system, incorporating rigorous system suitability criteria as defined by pharmacopeial standards.

Introduction and Analytical Rationale

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a heterocyclic compound incorporating both a pyridine ring and a secondary amine. Such structures are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of these intermediates is critical for process control and final product quality.

The Core Analytical Challenge: The primary difficulty in the HPLC analysis of basic compounds like this analyte arises from their interaction with residual silanol (Si-OH) groups on the surface of silica-based stationary phases.[1] At typical mid-range pH values, these silanol groups can be ionized (SiO-), leading to strong, undesirable ionic interactions with the protonated basic analyte. This secondary retention mechanism results in significant peak tailing, which compromises resolution, sensitivity, and the accuracy of integration.[2]

Our Methodological Approach: To circumvent this issue, this method is founded on two key principles:

-

Suppression of Silanol Ionization: By operating at a low mobile phase pH (pH 3.0), the vast majority of silanol groups are maintained in their neutral, protonated state. This minimizes the opportunity for ionic interactions, thereby preventing a major cause of peak tailing.[1][2]

-

Analyte Protonation and Stabilization: The low pH ensures the basic nitrogen atoms on the analyte are consistently protonated, resulting in a single, stable cationic species that chromatographs predictably.

This combination, executed on a high-purity, fully end-capped C18 column, provides a robust solution for generating symmetrical, reproducible peaks suitable for stringent quantitative analysis.

Experimental Protocol

Instrumentation and Materials

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD). |

| Chromatography Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent modern, end-capped C18 phase. |

| Data Acquisition | Agilent OpenLab CDS or equivalent chromatography data software. |

| Analytical Balance | Mettler Toledo or equivalent, readable to 0.01 mg. |

| pH Meter | Calibrated with standard buffers. |

Reagents and Chemicals

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

-

Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

-

Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.

-

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Reference Standard (>99.5% purity).

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer, pH 3.0):

-

Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of DI water.

-

Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Filter through a 0.22 µm membrane filter and degas.

-

-

Mobile Phase B (Organic):

-

100% Acetonitrile (ACN).

-

-

Standard Stock Solution (500 µg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solution (50 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the diluent.

-

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

| Parameter | Condition | Rationale |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | High-purity, double end-capped silica minimizes residual silanols, providing excellent peak shape for basic compounds. |

| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 | B: Acetonitrile |

| Elution Mode | Isocratic: 70% A / 30% B | Simple, robust, and ensures run-to-run consistency. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Controlled temperature ensures stable retention times and improves reproducibility. |

| Detection Wavelength | 254 nm | The pyridine ring provides strong UV absorbance at this wavelength, offering good sensitivity.[3] |

| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak shape. |

| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential late-eluting impurities. |

System Suitability and Method Validation

To ensure the validity of the results obtained, a system suitability test (SST) must be performed before any sample analysis. This test verifies that the chromatographic system is performing adequately for the intended analysis.[4][5] The method's performance should be formally validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8]

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) six (n=6) consecutive times. The results must meet the criteria outlined below.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (As) | ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates significant tailing, which can affect integration accuracy.[2] |

| Theoretical Plates (N) | ≥ 3000 | Measures column efficiency and the sharpness of the peak. |

| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the stability of the pump flow rate and mobile phase composition. |

| Peak Area (%RSD) | ≤ 1.5% | Demonstrates the precision of the autosampler injection and detector response. |

Method Validation Summary (per ICH Q2(R1))

-

Specificity: The method should demonstrate the ability to resolve the analyte peak from potential impurities and degradation products.

-

Linearity: A linear relationship between concentration and peak area should be established over a range (e.g., 5-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.

-

Accuracy: Determined by spike-recovery studies at multiple levels, with recovery typically expected to be within 98.0% to 102.0%.

-

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with %RSD values typically required to be ≤ 2.0%.

-

Robustness: The method's reliability should be tested by making small, deliberate variations in parameters like mobile phase pH (±0.2), column temperature (±5 °C), and organic content (±2%).

Visualization of Workflows

Analytical Workflow Diagram

The overall process from sample preparation to final data reporting is outlined in the following workflow.

Caption: High-level workflow for HPLC analysis.

System Suitability Logic Diagram

This diagram illustrates the decision-making process based on the SST results before proceeding with sample analysis.

Caption: Decision logic for System Suitability Test (SST).

Conclusion

The RP-HPLC method presented here is demonstrated to be simple, robust, and highly suitable for the routine quantitative analysis of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine. By utilizing a modern C18 stationary phase and a carefully controlled low-pH mobile phase, the common analytical issue of peak tailing for basic compounds is effectively eliminated. The defined system suitability criteria ensure that the method operates as a self-validating system, providing trustworthy and reproducible data essential for quality control in a regulated environment.

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

-

Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

-

O'Connor, E. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

-

International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Kio, D. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]

-

International Council for Harmonisation. Quality Guidelines. ICH. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

-

U.S. Food and Drug Administration. (2015, July). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. [Link]

-

Ali, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Chromatography Forum. (2010, June 16). Peak Tailing. [Link]

-

Sielaff, C. HPLC Troubleshooting Guide. Analytics-Shop. [Link]

-

Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

-

Kumar, N. R., & Kumar, Dr. P. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

Wikipedia. Pyridine. [Link]

-

Gilar, M., & Jaworska, J. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usp.org [usp.org]

- 5. usp.org [usp.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

Application Notes and Protocols for Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine in Drug Discovery

Introduction: A Privileged Scaffold for Novel Therapeutics

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of generating new chemical entities with therapeutic potential. Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine represents such a promising scaffold, integrating two "privileged" structures: the pyridine ring and the tetrahydropyran (THP) moiety.

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1][2] Its presence is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The tetrahydropyran ring, a saturated oxygen-containing heterocycle, is increasingly utilized in medicinal chemistry as a bioisostere for cyclohexane.[4] The inclusion of the oxygen heteroatom can reduce lipophilicity and introduce a hydrogen bond acceptor, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles and enhanced binding affinity.[4]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine. It outlines detailed protocols for its preparation and proposes a strategic workflow for its biological evaluation in key therapeutic areas such as oncology, neuroscience, and inflammatory diseases.

Synthesis and Characterization

The most direct and efficient method for the synthesis of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is through a one-pot reductive amination reaction. This widely used transformation involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[5]

Protocol 1: Synthesis via One-Pot Reductive Amination

This protocol describes the synthesis of the target compound from commercially available starting materials: Tetrahydro-4H-pyran-4-one and Pyridin-4-ylmethanamine.

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)

-

Pyridin-4-ylmethanamine (1.1 eq)[6]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add Pyridin-4-ylmethanamine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. The following table summarizes the predicted properties for Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₆N₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 192.26 g/mol | Influences absorption and diffusion across membranes; generally <500 Da is preferred (Lipinski's Rule of 5). |

| XLogP3 | 1.1 - 1.5 | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 1 | The secondary amine (-NH-) can act as a hydrogen bond donor in receptor interactions. |

| Hydrogen Bond Acceptors | 3 (1 Pyridine-N, 1 Amine-N, 1 Ether-O) | The nitrogen and oxygen atoms can accept hydrogen bonds, enhancing binding affinity and solubility. |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Proposed Biological Applications and Screening Strategy

The hybrid nature of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine suggests potential activity across multiple therapeutic areas. The pyridine moiety is a known pharmacophore in kinase inhibitors and CNS-active agents, while the THP group is present in approved drugs like the FLT3 kinase inhibitor gilteritinib.[4] A logical starting point for biological evaluation is in oncology and neuroscience.

Diagram: High-Level Drug Discovery Workflow

The following diagram outlines a typical workflow for advancing a novel compound from initial synthesis to a preclinical candidate.

Caption: A generalized workflow for the discovery and development of a novel chemical entity.

Potential Therapeutic Targets and Assay Protocols

Based on the structural motifs, the following therapeutic areas and specific targets are proposed for initial investigation.

| Therapeutic Area | Potential Target Class | Specific Examples | Rationale |

| Oncology | Protein Kinases | FLT3, ATM, TGF-βR1, CDKs, ALK | The pyridine and THP-amine motifs are present in several approved and investigational kinase inhibitors.[4][7][8] Many cancers are driven by aberrant kinase signaling.[9][10] |

| Neuroscience | Monoamine Transporters | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Structurally similar compounds have shown dual SERT/NET inhibitory activity, a validated mechanism for treating depression and other CNS disorders.[11] |

| Neurodegenerative Disease | Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Pyridine derivatives are actively being investigated as AChE inhibitors for the symptomatic treatment of Alzheimer's disease.[12] |

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of the title compound against a panel of protein kinases.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Test Compound (Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine) dissolved in DMSO

-

Assay buffer (specific to the kinase)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

Plate reader capable of detecting the signal (luminescence or TR-FRET)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.

-

In a 384-well plate, add a small volume of the diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the kinase enzyme and substrate solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Kinase Inhibition Assay Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1402232-49-8|4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. Pyridin-4-ylmethanamine hydrochloride | C6H9ClN2 | CID 12238842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Drug Discovery and Beyond

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational molecular design. Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine emerges as a quintessential example of such a building block, integrating the electronically distinct pyridine ring with the conformationally defined and solubilizing tetrahydropyran moiety. This secondary amine offers a trifecta of reactive sites: the nucleophilic secondary amine, the basic pyridine nitrogen, and the aromatic pyridine ring, which is amenable to a host of functionalization reactions.

The pyridine core is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a lead compound. The tetrahydropyran ring, a saturated oxygen-containing heterocycle, is increasingly recognized as a valuable component in drug design for its ability to improve aqueous solubility, reduce lipophilicity, and serve as a rigid scaffold to orient substituents in a defined three-dimensional space.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and utilization of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine as a versatile building block in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use. The following table summarizes the key characteristics of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₆N₂O | Calculated |

| Molecular Weight | 192.26 g/mol | Calculated |

| Appearance | Pale yellow to colorless oil (predicted) | Inferred from similar compounds |

| Boiling Point | Not determined | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Inferred from structural components |

| pKa (pyridinium) | ~5.5 (predicted) | Inferred from pyridine |

| pKa (ammonium) | ~9.5 (predicted) | Inferred from secondary amines |

Synthesis of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine: A Detailed Protocol

The most direct and efficient method for the synthesis of the title compound is through a one-pot reductive amination reaction between pyridine-4-carboxaldehyde and 4-aminotetrahydropyran. This method is widely employed for the formation of C-N bonds due to its operational simplicity and the commercial availability of a variety of reducing agents.

Reaction Scheme

Caption: Reductive amination of pyridine-4-carboxaldehyde.

Experimental Protocol

Materials:

-

Pyridine-4-carboxaldehyde (1.0 eq)

-

4-Aminotetrahydropyran (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) (or Dichloromethane, DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.

-

Amine Addition: Add 4-aminotetrahydropyran (1.05 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes. The formation of the intermediate imine or iminium ion is often rapid.

-

Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: STAB is a milder reducing agent than sodium borohydride and can be added directly to the mixture containing the aldehyde. This selectivity prevents the premature reduction of the starting aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCE or DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

-

Causality and Experimental Insights:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for one-pot reductive aminations. Its mild nature allows for the in-situ reduction of the formed iminium ion without significantly reducing the starting aldehyde, leading to higher yields and cleaner reactions.

-

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent.

-

Stoichiometry: A slight excess of the amine (1.05 eq) is used to ensure complete consumption of the aldehyde. A larger excess of the reducing agent (1.5 eq) is employed to drive the reduction to completion.

-

Workup Procedure: The aqueous sodium bicarbonate quench is crucial to neutralize any remaining acetic acid from the STAB reagent and to ensure the product is in its free base form for efficient extraction into the organic solvent.

Applications in Organic Synthesis: A Gateway to Novel Molecular Architectures

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a versatile intermediate that can be readily elaborated into a diverse array of more complex molecules. The secondary amine and the pyridine ring offer orthogonal handles for subsequent chemical transformations.

N-Acylation and N-Sulfonylation

The secondary amine provides a nucleophilic center for reactions with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These functional groups are prevalent in a wide range of biologically active compounds.

General Protocol for Amide Formation:

-

Dissolve Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an aprotic solvent such as DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract with an organic solvent, dry, and purify by chromatography or recrystallization.

Functionalization of the Pyridine Ring

The pyridine ring can undergo a variety of transformations, including electrophilic aromatic substitution (under forcing conditions), nucleophilic aromatic substitution (if appropriately activated), and metal-catalyzed cross-coupling reactions.

Example Application: Halogenation of the Pyridine Ring

Selective halogenation of the pyridine ring can introduce a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

General Protocol for Bromination:

-

Protect the secondary amine, for example, as a Boc-carbamate, to prevent side reactions.

-

Treat the N-Boc protected intermediate with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. The regioselectivity of the bromination will be influenced by the electronic nature of the pyridine ring.

-

Following the reaction, a standard aqueous workup and purification will yield the brominated pyridine derivative.

-

The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

Workflow for Elaboration of the Building Block

Caption: Synthetic utility of the title building block.

Conclusion: A Valuable Asset for Chemical Innovation

Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine represents a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via reductive amination and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. The strategic incorporation of both a pyridine and a tetrahydropyran moiety within a single, readily accessible molecule provides a powerful tool for chemists engaged in drug discovery, agrochemical research, and materials science. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this privileged scaffold.

References

-

El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData, 1(5), x160804. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kulakov, I. V., et al. (2012). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of Organic Chemistry, 48(1), 123-127. [Link]

-

PubChem. (n.d.). N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(3), 154-169. [Link]

- Holman, T. R., et al. (2012). U.S. Patent No. 8,236,803. Washington, DC: U.S.

- Okano, A., et al. (2004). U.S. Patent No. 7,365,215. Washington, DC: U.S.

-

Abdel-Latif, F. F., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S649-S655. [Link]

-

Marco-Contelles, J., & de los Rios, C. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

- Ali, M. A., et al. (2019). International Patent Application No. WO/2019/070827.

- Wang, B., et al. (2019).

-

American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- Reddy, G. S., et al. (2021). International Patent Application No. WO/2021/074138.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Application Note: NMR Structural Validation of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine

This Application Note and Protocol is designed for medicinal chemists and analytical scientists involved in the structural validation of Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine . This molecule serves as a critical pharmacophore in kinase inhibitors and GPCR ligands, necessitating rigorous characterization standards.

HIntroduction & Structural Challenges

The target molecule combines an electron-deficient aromatic system (Pyridine ) with a saturated oxygen heterocycle (Tetrahydropyran, THP ) linked by a secondary amine.

Critical Analytical Challenges:

-

Conformational Isomerism: The THP ring predominantly adopts a chair conformation. The amine substituent at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, but this must be confirmed via coupling constants (

). -

Proton Exchange: The secondary amine proton (-NH-) is labile. Its visibility and coupling behavior are highly solvent-dependent.

-

Electronic Push-Pull: The pyridine ring acts as an electron-withdrawing group (EWG), deshielding the benzylic methylene, while the THP oxygen exerts an inductive effect on the distal ring protons.

Experimental Workflow